molecular formula C14H12Br2O2 B425762 [4-(Benzyloxy)-3,5-dibromophenyl]methanol CAS No. 249515-07-9

[4-(Benzyloxy)-3,5-dibromophenyl]methanol

Cat. No.: B425762
CAS No.: 249515-07-9
M. Wt: 372.05g/mol
InChI Key: GONANTFRLMLXER-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-3,5-dibromophenyl]methanol: is an organic compound that features a benzyloxy group and two bromine atoms attached to a phenyl ring, with a methanol group at the para position

Safety and Hazards

“[4-(Benzyloxy)-3,5-dibromophenyl]methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-3,5-dibromophenyl]methanol typically involves the bromination of [4-(Benzyloxy)phenyl]methanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process, but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Benzyloxy)-3,5-dibromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form [4-(Benzyloxy)-3,5-dibromophenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: [4-(Benzyloxy)-3,5-dibromophenyl]carboxylic acid.

    Reduction: [4-(Benzyloxy)-3,5-dibromophenyl]methane.

    Substitution: [4-(Benzyloxy)-3,5-diaminophenyl]methanol.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-3,5-dibromophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and benzyloxy group play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Properties

IUPAC Name

(3,5-dibromo-4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONANTFRLMLXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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